Ethyl 4-[(azidoacetyl)amino]benzoate
Description
Ethyl 4-[(azidoacetyl)amino]benzoate is a derivative of ethyl 4-aminobenzoate, where the amino group is functionalized with an azidoacetyl moiety (–NH–CO–CH₂–N₃). This compound combines the aromatic benzoate ester framework with a reactive azide group, making it a candidate for applications in click chemistry, photochemistry, and materials science.
Properties
IUPAC Name |
ethyl 4-[(2-azidoacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-2-18-11(17)8-3-5-9(6-4-8)14-10(16)7-13-15-12/h3-6H,2,7H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSULPYONYFOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(azidoacetyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with azidoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure controls to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(azidoacetyl)amino]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitro compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 4-[(aminoacetyl)amino]benzoate.
Oxidation: Formation of nitrobenzoates.
Scientific Research Applications
Ethyl 4-[(azidoacetyl)amino]benzoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic compounds.
Biology: In the study of azido group-containing compounds and their interactions with biological molecules.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(azidoacetyl)amino]benzoate involves the interaction of its azido group with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies. The compound can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Substituent Group Variations
The azidoacetyl group distinguishes the target compound from other ethyl 4-aminobenzoate derivatives. Key structural analogs include:
Key Observations :
- Azidoacetyl (–N₃) : The azide group is highly reactive, enabling click chemistry (e.g., Huisgen cycloaddition) and photochemical applications. However, azides may pose thermal/light sensitivity risks .
- Trifluoroacetyl (–CF₃) : Electron-withdrawing nature enhances stability but reduces nucleophilicity compared to azides .
- Carbamoyl (–NH₂) : Used in structure-activity studies for biological targeting, offering hydrogen-bonding capabilities .
Physical and Chemical Properties
- Spectroscopic Features :
- Thermal Stability : Azidoacetyl derivatives may decompose explosively under heat or UV exposure, unlike carbamoyl or aryl-substituted analogs .
Biological Activity
Ethyl 4-[(azidoacetyl)amino]benzoate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
This compound (CAS Number: 1160748-33-3) is characterized by the presence of an azido group, which enhances its reactivity and versatility in chemical synthesis. The compound can undergo various chemical reactions, including substitution, reduction, and oxidation, making it a valuable precursor for more complex organic compounds .
The biological activity of this compound largely stems from the azido group, which can participate in "click chemistry" reactions. This property allows it to form stable triazole rings with alkynes, facilitating bioconjugation and labeling studies. Additionally, the compound can interact with enzymes and proteins, potentially altering their function and activity .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, studies on related compounds have shown significant increases in superoxide dismutase (SOD) levels and reductions in malondialdehyde (MDA) levels, suggesting a protective effect against oxidative stress .
Cytotoxicity and Gastroprotective Effects
In studies focusing on gastroprotective effects, derivatives of this compound demonstrated significant cytotoxicity against gastric mucosa damage. These compounds increased mucus secretion and reduced gastric lesions in animal models. Histological analyses revealed decreased submucosal edema and leukocyte infiltration, indicating a protective mechanism against gastric ulcers .
Case Studies
- Gastroprotective Study :
- Antioxidant Activity Assessment :
Comparative Analysis with Similar Compounds
| Compound | Unique Features | Biological Activity |
|---|---|---|
| Ethyl 4-aminobenzoate | Lacks azido group | Anesthetic properties |
| Ethyl 4-[(aminoacetyl)amino]benzoate | Reduced form | Moderate cytotoxicity |
| Ethyl 4-[(nitroacetyl)amino]benzoate | Oxidized form | Antimicrobial activity |
This compound stands out due to its azido group, which imparts unique reactivity compared to its analogs. This feature allows for diverse applications in drug development and chemical synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
